

Chemical structure and IUPAC name of 3-Bromo-6-fluoro-1H-indazole

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Compound of Interest

Compound Name: 3-Bromo-6-fluoro-1H-indazole

Cat. No.: B1292445

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An In-depth Technical Guide to **3-Bromo-6-fluoro-1H-indazole**

Introduction

3-Bromo-6-fluoro-1H-indazole is a heterocyclic building block of significant interest to the pharmaceutical and medicinal chemistry sectors. The indazole scaffold is a privileged structure found in numerous biologically active compounds, including several FDA-approved drugs.[1][2] This particular derivative, featuring bromine and fluorine substitutions, offers versatile handles for further chemical modification, making it a valuable intermediate in the synthesis of novel therapeutic agents.[3] Indazole derivatives are particularly prominent in the development of protein kinase inhibitors, which are crucial in oncology for targeting signaling pathways involved in cancer cell proliferation.[3] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and potential applications for researchers and professionals in drug development.

Chemical Structure and IUPAC Name

The chemical structure of **3-Bromo-6-fluoro-1H-indazole** is characterized by a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring. A bromine atom is substituted at the 3-position, and a fluorine atom is at the 6-position.

IUPAC Name: **3-Bromo-6-fluoro-1H-indazole**

Chemical Formula: C₇H₄BrFN₂[4][5]

SMILES Code: FC1=CC2=C(C=C1)C(Br)=NN2[4][5]

Image of the chemical structure of **3-Bromo-6-fluoro-1H-indazole**:

The image you are requesting does not exist or is no longer available.

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Physicochemical and Spectroscopic Data

The key properties of **3-Bromo-6-fluoro-1H-indazole** are summarized in the tables below. This data is essential for its handling, characterization, and use in synthetic chemistry.

Physicochemical Properties

Property	Value	Source
CAS Number	885522-04-3	[4][5][6]
Molecular Weight	215.02 g/mol	[4][5]
Molecular Formula	C ₇ H ₄ BrFN ₂	[4][5]
Topological Polar Surface Area (TPSA)	28.68 Å ²	[5]
logP (Consensus)	2.4645	[5]
Hydrogen Bond Donors	1	[5]
Hydrogen Bond Acceptors	1	[5]
Rotatable Bonds	0	[5]
Storage Conditions	2-8°C, sealed in dry, keep in dark place	[4]

Predicted Spectroscopic Data

While experimental spectra for this specific molecule are not widely available in the public domain, predicted data based on structurally similar compounds provide valuable insights for characterization.[\[7\]](#)

Predicted ^1H NMR Spectral Data

Chemical Shift (δ , ppm)	Multiplicity	Assignment
~13.0 - 13.5	br s	N-H
~7.8 - 8.0	dd	H-4
~7.6 - 7.7	dd	H-7
~7.1 - 7.2	ddd	H-5

Note: The N-H proton signal is expected to be broad and its chemical shift is highly dependent on solvent and concentration.

Predicted ^{13}C NMR Spectral Data

Chemical Shift (δ , ppm)	Assignment
~160 (d)	C-6 (coupled to F)
~141	C-7a
~122	C-3
~121 (d)	C-5
~120	C-3a
~115 (d)	C-4
~100 (d)	C-7

Predicted IR Absorption Bands

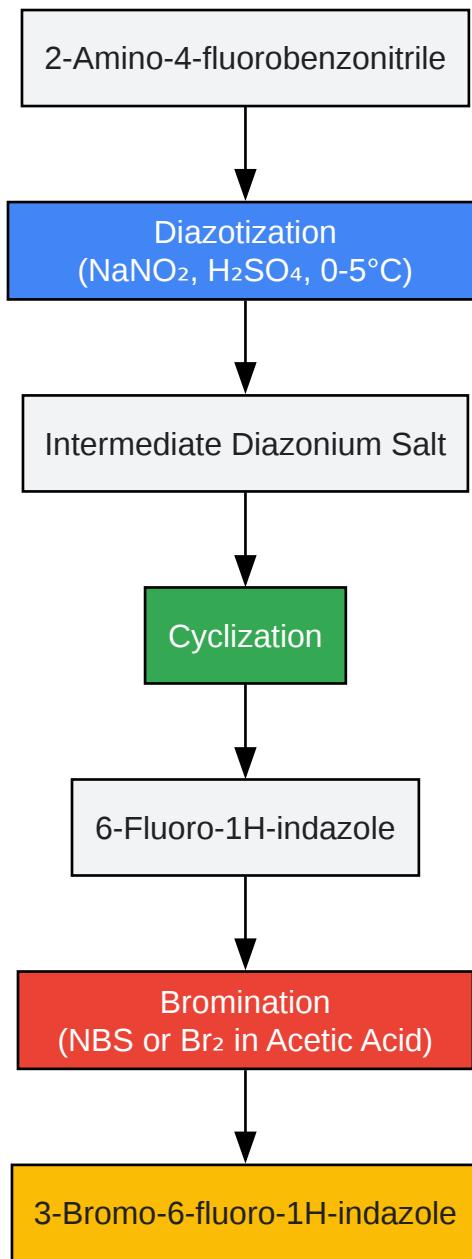
Wavenumber (cm ⁻¹)	Functional Group Assignment
3100 - 3000	N-H stretch
1620 - 1600	C=C aromatic stretch
1500 - 1450	C=N stretch
1250 - 1200	C-F stretch
800 - 750	C-H out-of-plane bend
600 - 550	C-Br stretch

Synthesis and Experimental Protocols

The synthesis of substituted indazoles can be achieved through various methods. A common approach involves the cyclization of appropriately substituted anilines. Below is a plausible synthetic workflow and a detailed experimental protocol.

Synthetic Workflow Diagram

Synthetic Workflow for 3-Bromo-6-fluoro-1H-indazole

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Caption: A plausible multi-step synthesis of **3-Bromo-6-fluoro-1H-indazole**.

Detailed Experimental Protocol: Synthesis

This protocol is a generalized procedure adapted from methods for synthesizing similar indazole derivatives.^[8]

Step 1: Diazotization and Cyclization to form 6-Fluoro-1H-indazole

- **Reaction Setup:** In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-amino-4-fluorobenzonitrile in a suitable acidic medium (e.g., a mixture of acetic acid and sulfuric acid).
- **Cooling:** Cool the solution to 0-5 °C using an ice-salt bath.
- **Diazotization:** Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO_2) dropwise, ensuring the internal temperature is maintained below 5 °C.
- **Reaction:** Stir the mixture vigorously at this temperature for 1-2 hours.
- **Cyclization:** Slowly heat the reaction mixture to 60-70 °C and maintain this temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Workup:** Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a base (e.g., concentrated sodium hydroxide solution) until a precipitate forms.
- **Isolation:** Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 6-fluoro-1H-indazole.

Step 2: Bromination of 6-Fluoro-1H-indazole

- **Dissolution:** Dissolve the 6-fluoro-1H-indazole obtained from Step 1 in a suitable solvent, such as glacial acetic acid.
- **Brominating Agent:** Slowly add a solution of bromine in acetic acid or N-Bromosuccinimide (NBS) portion-wise at room temperature.
- **Reaction:** Stir the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
- **Quenching:** Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench any excess bromine.

- Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate) three times.
- Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Purification: Concentrate the organic solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure **3-Bromo-6-fluoro-1H-indazole**.

Biological Relevance and Applications in Drug Discovery

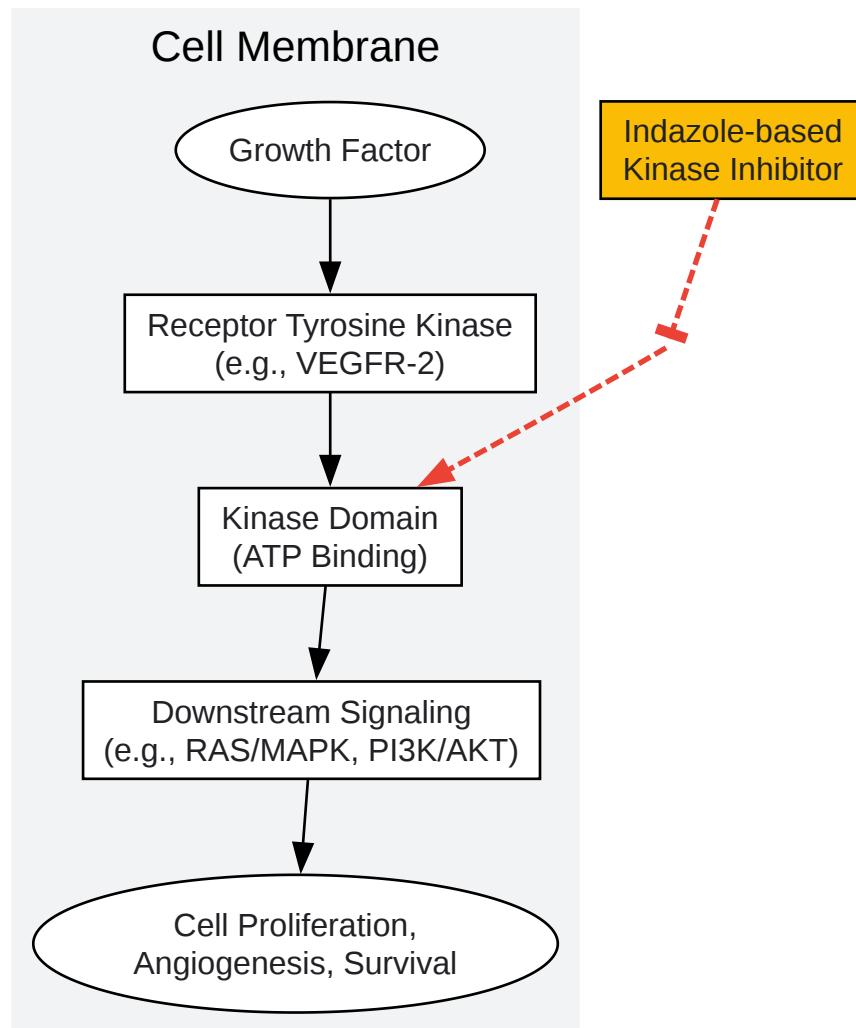
Indazole derivatives are renowned for their wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.^[1] **3-Bromo-6-fluoro-1H-indazole** serves as a key intermediate for creating more complex molecules, primarily through palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination. The bromine at the C3 position is particularly amenable to these transformations.

Application as a Kinase Inhibitor Scaffold

A primary application of this scaffold is in the development of protein kinase inhibitors.^[3] Kinases are pivotal enzymes in cellular signaling pathways, and their dysregulation is a hallmark of cancer. By functionalizing the indazole core, medicinal chemists can design potent and selective inhibitors that target the ATP-binding site of specific kinases, thereby blocking downstream signaling and inhibiting tumor growth.

Generic Kinase Signaling Pathway

Generic Kinase Signaling Pathway Inhibition



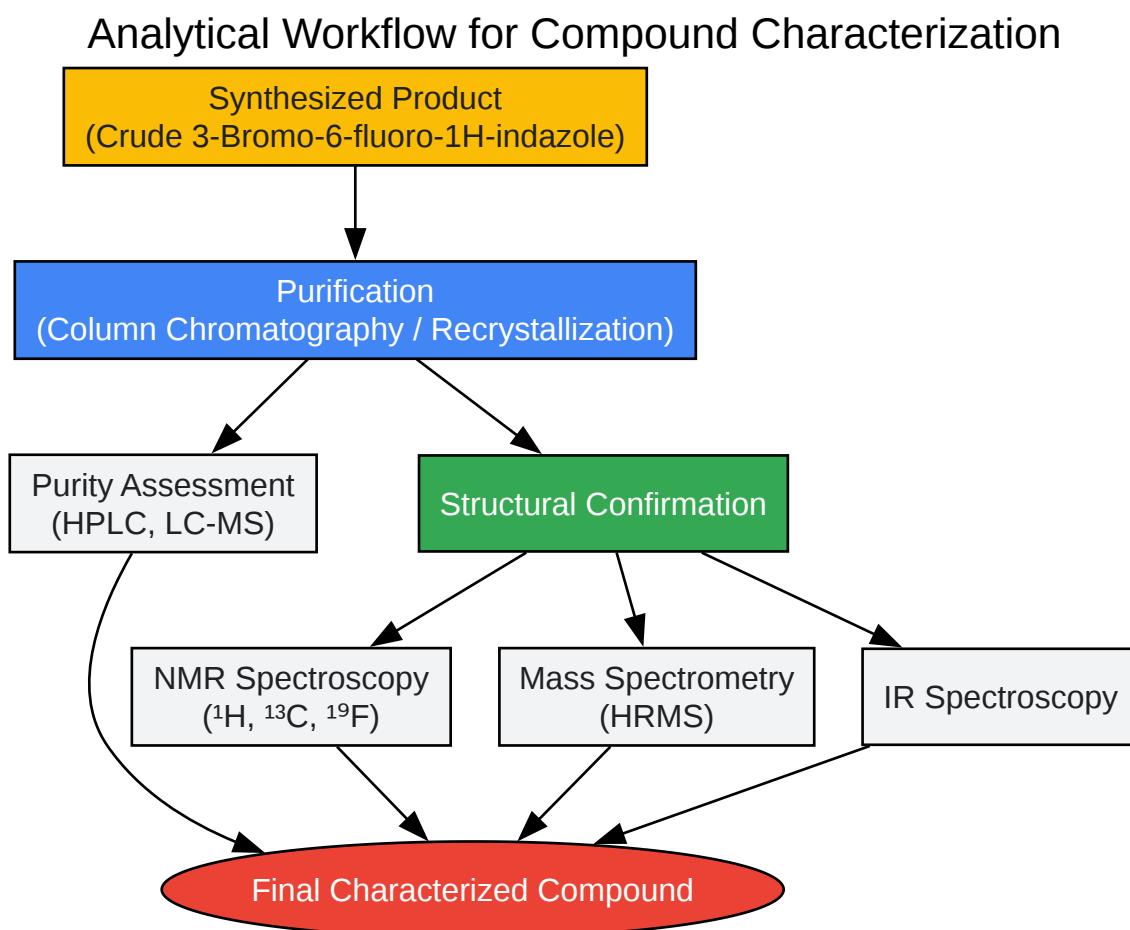
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Caption: Inhibition of a receptor tyrosine kinase signaling pathway by an indazole-based drug.

Analytical Characterization Workflow

Proper characterization is crucial to confirm the identity and purity of the synthesized compound. A standard workflow involves spectroscopic and spectrometric techniques.

Analytical Workflow Diagram



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Caption: Standard workflow for the purification and structural elucidation of the title compound.

Experimental Protocols: Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy[7][9]

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
- ¹H NMR Acquisition: Acquire a standard one-pulse ¹H NMR spectrum. Use a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A longer relaxation delay and a greater number of scans will be necessary compared to ¹H NMR.

- ^{19}F NMR Acquisition: Acquire a proton-decoupled ^{19}F NMR spectrum to confirm the fluorine substitution.
- Data Processing: Process the data using appropriate window functions, perform Fourier transformation, and reference the spectra to the residual solvent peak or an internal standard.

Infrared (IR) Spectroscopy[9]

- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation: Place a small amount of the solid, dry sample directly onto the ATR crystal.
- Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm^{-1} . Acquire a background spectrum of the empty ATR crystal first for subtraction.
- Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
- Data Acquisition: Infuse the sample into a high-resolution mass spectrometer (HRMS) using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).
- Analysis: Determine the accurate mass of the molecular ion ($[\text{M}+\text{H}]^+$ or $[\text{M}-\text{H}]^-$) and compare it with the calculated theoretical mass to confirm the elemental composition.

Conclusion

3-Bromo-6-fluoro-1H-indazole is a strategically important building block in medicinal chemistry. Its versatile chemical handles allow for diverse functionalization, providing access to a wide array of novel compounds. Its prevalence as a core scaffold in kinase inhibitors underscores its significance in the development of targeted cancer therapies. The synthetic and

analytical protocols detailed in this guide offer a foundational framework for researchers and drug development professionals to effectively utilize this compound in their research endeavors.

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